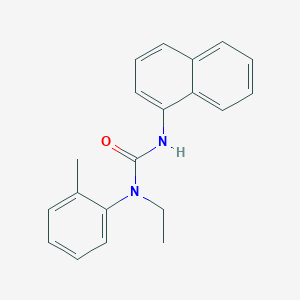

N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea

Description

N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea is a substituted urea derivative characterized by three distinct substituents: an ethyl group, a 2-methylphenyl group, and a 1-naphthyl group. These substituents confer unique physicochemical and biological properties. Urea derivatives are widely studied for their pharmacological and agrochemical applications due to their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.

Properties

CAS No. |

110244-35-4 |

|---|---|

Molecular Formula |

C20H20N2O |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

1-ethyl-1-(2-methylphenyl)-3-naphthalen-1-ylurea |

InChI |

InChI=1S/C20H20N2O/c1-3-22(19-14-7-4-9-15(19)2)20(23)21-18-13-8-11-16-10-5-6-12-17(16)18/h4-14H,3H2,1-2H3,(H,21,23) |

InChI Key |

SVSLWTZNTWNLIX-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)NC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route could be:

Step 1: Preparation of the isocyanate intermediate by reacting 2-methylphenylamine with phosgene.

Step 2: Reaction of the isocyanate intermediate with 1-naphthylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: May serve as a probe or inhibitor in biochemical studies.

Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action for N-ethyl-N-(2-methylphenyl)-N’-(1-naphthyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, affecting molecular pathways and cellular processes. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted ureas exhibit diverse biological activities depending on their substituents. Below is a systematic comparison of N-ethyl-N-(2-methylphenyl)-N'-(1-naphthyl)urea with analogous compounds:

Structural and Functional Group Variations

N-Benzhydryl-N'-(1-Naphthyl)urea (CAS 380217-84-5)

- Substituents : Benzhydryl (diphenylmethyl) and 1-naphthyl groups.

- Key Features :

N'-(3-Chlorophenyl)-N-ethyl-N-(3-methylphenyl)urea (CAS 853318-43-1)

- Substituents : Ethyl, 3-chlorophenyl, and 3-methylphenyl groups.

- Key Features :

- Chlorine atom introduces electronegativity, enhancing reactivity in nucleophilic substitutions.

- Methyl group in the meta position reduces steric hindrance compared to the ortho-substituted 2-methylphenyl group in the target compound .

- Distinction : The chlorine substituent may improve binding to targets requiring halogen interactions (e.g., kinase inhibitors).

N-(2-Hydroxyethyl)-N-methyl-N'-phenylurea

- Substituents : Hydroxyethyl, methyl, and phenyl groups.

- Key Features :

- Hydroxyethyl group enables hydrogen bonding, increasing solubility in polar solvents.

- Reduced lipophilicity compared to the target compound due to the absence of naphthyl or bulky alkyl groups .

- Distinction : The hydrophilic hydroxyethyl group limits its utility in crossing lipid membranes but enhances compatibility with aqueous biological systems.

Anticancer Activity

- N-Benzhydryl-N'-(1-Naphthyl)urea : Demonstrates significant cytotoxicity against cancer cell lines, attributed to its dual aromatic substituents stabilizing interactions with hydrophobic enzyme pockets .

- Target Compound : The 1-naphthyl group may similarly engage in aromatic interactions, but the ethyl and 2-methylphenyl groups could fine-tune specificity for distinct targets (e.g., tubulin or topoisomerase inhibitors).

Herbicidal Activity

- N-(3,4-Dichlorophenyl)-N'-(5-hydroxy-1-naphthyl)urea : Combines dichlorophenyl and hydroxy-naphthyl groups, showing potent herbicidal effects due to oxidative stress induction .

Enzyme Inhibition

- N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea : Acts as a glycogen synthase kinase 3β (GSK-3β) inhibitor, leveraging nitro-thiazole for electron-deficient interactions .

- Target Compound : The 1-naphthyl group’s electron-rich system may favor inhibition of cytochrome P450 enzymes or kinases requiring aromatic recognition.

Physicochemical Properties

*logP values estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.